5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
Description
Structural Characterization of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₉Cl₂N₂S₂ , derived from the following components:
- Carbon : 14 atoms (4 from the thiadiazole ring, 6 from the phenyl group, and 4 from the dichlorophenyl group).
- Hydrogen : 9 atoms (4 from the dichlorophenyl group and 5 from the phenyl group).
- Chlorine : 2 atoms (substituted at the 3- and 4-positions of the phenyl group).
- Nitrogen : 2 atoms (in the thiadiazole ring).
- Sulfur : 2 atoms (one in the thiadiazole ring and one in the sulfanyl group).
The molecular weight is 339.3 g/mol , as computed by PubChem.
| Component | Atoms | Contribution to Formula |
|---|---|---|
| Thiadiazole ring | C₂N₂S | C₂N₂S |
| Phenyl group | C₆H₅ | C₆H₅ |
| Dichlorophenyl group | C₆H₃Cl₂ | C₆H₃Cl₂ |
IUPAC Nomenclature and Systematic Identification
The systematic name is derived by identifying the substituents on the thiadiazole ring:
- Core structure : 1,2,3-thiadiazole (a five-membered ring with sulfur, two nitrogen atoms, and two carbon atoms).
- Substituents :
- 5-position : (3,4-Dichlorophenyl)sulfanyl group.
- 4-position : Phenyl group.
The numbering prioritizes the sulfanyl group at position 5, followed by the phenyl group at position 4.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the electronic environment and bonding of the compound. For This compound , the following spectral features are anticipated:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplet Pattern |
|---|---|---|
| Aromatic protons (phenyl) | 6.8–7.8 | Multiplet |
| Aromatic protons (dichlorophenyl) | 6.9–7.5 (meta), 7.2–7.6 (para) | Doublet or triplet |
| Thiadiazole ring protons | Not directly observed (devoid of protons) | – |
Key Observations :
- The sulfanyl group (-S-) does not contribute protons, but its electronic effects deshield adjacent aromatic protons.
- Coupling constants (J values) for aromatic protons depend on substituent positions (e.g., para-substituted protons exhibit smaller J values than ortho-substituted ones).
Fourier-Transform Infrared (FT-IR) Spectral Features
FT-IR spectra identify functional groups and bonding patterns:
| Functional Group | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| C=N (thiadiazole ring) | 1600–1650 | Aromatic C=N stretching |
| C-S (sulfanyl group) | 700–800 | Sulfur-carbon stretching |
| Aromatic C-H (phenyl) | 3000–3100 | Sp² C-H stretching |
Notable Peaks :
X-ray Crystallographic Studies of Thiadiazole Derivatives
While direct crystallographic data for this compound are unavailable, studies on related thiadiazoles reveal common structural motifs:
Comparative Structural Analysis with Related Thiadiazole Compounds
Spectroscopic Contrasts :
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfanyl-4-phenylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2S2/c15-11-7-6-10(8-12(11)16)19-14-13(17-18-20-14)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBXLBUKFQKCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,2,3-thiadiazole exhibit significant antibacterial properties. For instance, a study highlighted the efficacy of various thiazole derivatives against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than that of traditional antibiotics like linezolid .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been explored in several studies. One notable study synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and evaluated their activity against the tobacco mosaic virus. Compounds derived from this structure showed promising antiviral effects, indicating the potential for further development in treating viral infections .
Anticancer Properties
The anticancer activity of 1,2,3-thiadiazole derivatives is well-documented. Mechanisms of action include inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis . In vitro studies have demonstrated that these compounds can effectively reduce cell viability in various cancer cell lines at concentrations above 10 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the thiadiazole ring can enhance the biological activity of these compounds. For example, substituents on the phenyl rings can significantly affect antibacterial and anticancer efficacy .
Case Studies
Mechanism of Action
The mechanism by which 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the dichlorophenyl and phenyl groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Key Physical and Analytical Data of Selected Thiadiazoles
Key Observations :
- Chlorine Substitution : The position and number of chlorine atoms significantly influence yield and melting points. Compound 6i (4-Cl) exhibits a higher yield (67%) compared to 6c (3-Cl, 51%), suggesting steric or electronic factors in the substitution reaction . The 3,4-dichloro derivative (target compound) is expected to have a higher melting point than 6c or 6i due to enhanced intermolecular interactions from the additional chlorine.
- Aromatic vs.
Spectroscopic Comparisons
Table 2: NMR Chemical Shifts (δ, ppm) of Selected Compounds
Key Observations :
- The 3,4-dichloro substitution in the target compound is expected to cause downfield shifts in ¹H NMR due to electron-withdrawing effects, distinct from mono-chlorinated analogs like 6c and 6i .
- ¹³C NMR would show significant deshielding for carbons bonded to chlorine atoms, consistent with trends in 6c and 6i .
Biological Activity
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific thiadiazole derivative, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula: CHClNS
- SMILES Notation: SC1=NN=C(COC2=CC(Cl)=C(Cl)C=C2)N1C3=CC=CC=C3
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties can inhibit the growth of various bacteria and fungi. For instance:
- Minimum Inhibitory Concentrations (MIC): Studies have shown that certain thiadiazole derivatives possess MIC values comparable to standard antibiotics such as isoniazid against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of thiadiazoles has been documented in several studies. These compounds have shown effectiveness against various cancer cell lines:
- Mechanism of Action: Thiadiazoles may induce apoptosis in cancer cells through different pathways including the activation of caspases and modulation of cell cycle regulators.
- Case Study: A study demonstrated that a derivative with a similar structure exhibited cytotoxicity against human cancer cell lines with IC values indicating potent activity .
Anti-inflammatory Activity
Thiadiazoles have also been recognized for their anti-inflammatory effects:
- Research Findings: Some derivatives showed significant inhibition of pro-inflammatory cytokines in vitro and in vivo models.
- Example: A specific compound demonstrated a reduction in swelling in animal models when administered at therapeutic doses .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is often linked to their structural features. Modifications in the substituents on the thiadiazole ring can enhance or diminish their pharmacological effects:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole, and how do reaction conditions affect yield?
- Methodology : Two primary methods are reported:
- Copper-catalyzed cross-coupling : Reacting 3,4-dichlorothiophenol with a pre-functionalized thiadiazole precursor at 70°C yields ~65–75% under inert conditions. Catalysts like CuI and ligands (e.g., 1,10-phenanthroline) enhance regioselectivity .
- POCl₃-mediated cyclization : Using phosphorus oxychloride (POCl₃) as a cyclizing agent at 90°C under reflux achieves ~60–70% yield. This method is effective for introducing sulfanyl groups but requires careful pH adjustment during workup .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Resolves the thiadiazole core geometry and confirms the 3,4-dichlorophenyl substitution pattern. Data-to-parameter ratios of ~17–18 ensure reliability .
- NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–140 ppm for thiadiazole carbons) validate regiochemistry.
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., 434.0849 Da for [M+H]⁺) confirms molecular formula .
Advanced Research Questions
Q. How can researchers evaluate the antitumor potential of this compound, and what cell line models are appropriate?
- Methodology :
- In vitro screening : Use the NCI-60 panel to assess cytotoxicity across 60 human cancer cell lines. Dose-response curves (0.1–100 µM) and IC₅₀ calculations identify potency .
- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to elucidate mode of action.
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazoles?
- Approach :
- Structural-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) and test against identical cell lines.
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (48–72 hr) to minimize variability .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methods :
- Docking studies : Use AutoDock Vina to predict binding to targets like tubulin or topoisomerase II. Prioritize derivatives with ΔG < −8 kcal/mol.
- ADMET prediction : SwissADME evaluates logP (<5 for oral bioavailability) and P-glycoprotein substrate risk.
- Example : Adding a morpholine ring improves solubility (logP reduction by ~1.5 units) without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
